molecular formula C20H20F3N3O3S2 B2693177 N,N-dimethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851806-47-8

N,N-dimethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No.: B2693177
CAS No.: 851806-47-8
M. Wt: 471.51
InChI Key: DJLHHZHLWBJRCI-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a sulfonamide derivative featuring a 4,5-dihydroimidazole core linked to a benzenesulfonamide group via a carbonyl bridge. The compound is further substituted with a (4-trifluoromethylbenzyl)thio moiety, which introduces strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) group.

Key structural features include:

  • Sulfonamide group: Known for hydrogen-bonding interactions, enhancing target binding.
  • 4,5-Dihydroimidazole ring: A partially saturated heterocycle offering conformational rigidity.
  • Trifluoromethylbenzylthio group: Enhances lipophilicity and metabolic stability compared to halogenated analogs.

Properties

IUPAC Name

N,N-dimethyl-4-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S2/c1-25(2)31(28,29)17-9-5-15(6-10-17)18(27)26-12-11-24-19(26)30-13-14-3-7-16(8-4-14)20(21,22)23/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLHHZHLWBJRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological effects supported by various studies.

The synthesis of this compound involves several key steps:

  • Formation of the Imidazole Ring : Utilizing thiourea and appropriate halides.
  • Introduction of the Trifluoromethylbenzylthio Group : Achieved through nucleophilic substitution reactions.
  • Formation of the Sulfonamide : Typically involves reacting with benzenesulfonyl chloride.

The overall process requires careful control of reaction conditions to ensure high yields and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Protein Binding : The compound may bind to various proteins or enzymes, altering their activity. The trifluoromethyl group and imidazole ring are crucial for these interactions, enhancing specificity and potency against biological targets.
  • Potential Antimicrobial Activity : Preliminary studies suggest that related imidazole compounds exhibit significant antimicrobial properties against various bacteria, indicating that this compound may share similar properties .

Antimicrobial Activity

Research indicates that imidazole derivatives can exhibit antimicrobial effects. For instance, compounds structurally related to this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli in vitro, with varying degrees of potency .

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of imidazole-containing compounds. For example, certain derivatives have demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The structure activity relationship (SAR) suggests that modifications on the phenyl ring can enhance antitumor activity .

CompoundIC50 (µM)Target Cell Line
Compound A10A549 (Lung Cancer)
Compound B25MCF7 (Breast Cancer)
N,N-dimethyl...TBDTBD

Case Studies

  • Antibacterial Evaluation : A study evaluated several imidazole derivatives for their antibacterial properties using the cylinder well diffusion method. The results indicated that some compounds exhibited comparable activity to standard antibiotics like Norfloxacin .
  • Cytotoxicity Assessment : In another investigation, a series of compounds were tested against various cancer cell lines. The findings revealed that specific modifications in the chemical structure significantly impacted their cytotoxicity profiles, leading to enhanced therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares structural motifs with benzenesulfonamide derivatives reported in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]. Key differences include:

Feature Target Compound Compounds [7–9]
Core heterocycle 4,5-Dihydroimidazole (5-membered, 2 N atoms, partially saturated) 1,2,4-Triazole (5-membered, 3 N atoms, unsaturated)
Sulfonamide/sulfonyl N,N-dimethylbenzenesulfonamide 4-(4-X-phenylsulfonyl)phenyl group (X = H, Cl, Br)
Substituents Trifluoromethylbenzylthio (-S-CH₂-C₆H₄-CF₃) Halogens (Cl, Br) or H on phenylsulfonyl group
Electronic effects Strong electron-withdrawing -CF₃ group Moderate electron-withdrawing (Cl, Br) or neutral (H)

The trifluoromethyl group enhances lipophilicity (logP ~3.5–4.0 estimated) compared to chloro (logP ~2.8) or bromo (logP ~3.0) analogs, which could improve membrane permeability .

Spectral Data Comparison

Spectral Feature Target Compound (Predicted) Compounds [7–9]
IR ν(C=O) ~1680–1700 cm⁻¹ (imidazole carbonyl) Absent (replaced by C=S at 1247–1255 cm⁻¹)
IR ν(S=O) ~1150–1200 cm⁻¹ and ~1300–1350 cm⁻¹ (sulfonamide) ~1350–1400 cm⁻¹ (sulfonyl)
¹H-NMR Imidazole protons: δ 3.5–4.5 (saturated CH₂) Triazole protons: δ 7.8–8.2 (aromatic H)

The trifluoromethyl group in the target compound would also produce characteristic ¹⁹F-NMR signals (~-60 to -70 ppm) and strong C-F IR stretches (~1100–1200 cm⁻¹), absent in chlorine/bromo analogs .

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